Dimethylglyoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

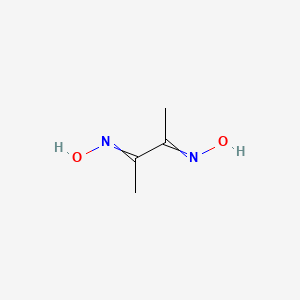

N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3 |

InChI Key |

JGUQDUKBUKFFRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=NO)C |

physical_description |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

Related CAS |

30866-95-6 (hydrochloride salt) 60908-54-5 (di-hydrochloride salt) |

vapor_pressure |

0.00069 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical formula for Dimethylglyoxime?

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (DMG), a dioxime derivative of butane-2,3-dione, is a cornerstone of analytical and coordination chemistry.[1] Its chemical formula is C₄H₈N₂O₂ , with the condensed structural formula CH₃C(NOH)C(NOH)CH₃.[2][3][4] This white crystalline solid is renowned for its high selectivity as a chelating agent, particularly for nickel and palladium ions, with which it forms intensely colored, insoluble complexes.[1][5] This property has established this compound as a critical reagent for gravimetric analysis, metal purification, and qualitative spot tests.[6][7] This guide provides an in-depth overview of its chemical properties, synthesis, and a detailed protocol for its most common application: the quantitative determination of nickel.

Chemical and Physical Properties

This compound, abbreviated as dmgH₂ in its neutral form and dmgH⁻ as its anionic ligand, is a white crystalline powder.[2][3] While it demonstrates poor solubility in water, it is readily soluble in organic solvents such as ethanol, methanol, and acetone, as well as in sodium hydroxide (B78521) solutions.[4][5][8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Chemical Formula | C₄H₈N₂O₂ | [3][5][8][9] |

| Structural Formula | CH₃C(NOH)C(NOH)CH₃ | [2][3] |

| Molar Mass | 116.12 g/mol | [3] |

| Appearance | White crystalline solid or powder | [3][4][8] |

| Density | 1.37 g/cm³ | [3] |

| Melting Point | 240–241 °C (decomposes) | [3][4] |

| Solubility in Water | Low / Insoluble | [3][4][5] |

| Solubility | Soluble in ethanol, methanol, acetone, ether | [4][5] |

| CAS Number | 95-45-4 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from butanone (methyl ethyl ketone).[2][10]

-

Formation of Biacetyl Monoxime: Butanone is reacted with an alkyl nitrite, such as ethyl nitrite, in the presence of an acid catalyst (e.g., hydrochloric acid). This reaction converts the butanone into biacetyl monoxime.[2][10][11]

-

CH₃C(O)CH₂CH₃ + CH₃CH₂ONO → CH₃C(O)C(NOH)CH₃ + CH₃CH₂OH[10]

-

-

Formation of this compound: The resulting biacetyl monoxime is then reacted with a hydroxylamine (B1172632) salt, such as sodium hydroxylamine monosulfonate, to form the second oxime group, yielding this compound.[2][10][11]

-

CH₃C(O)C(NOH)CH₃ + HONHSO₃Na → CH₃C(NOH)C(NOH)CH₃ + NaHSO₄[10]

-

The final product, this compound, crystallizes from the solution and can be purified by recrystallization.[11]

Principle of Nickel Detection

This compound is a highly sensitive and specific reagent for the detection and quantification of nickel(II) ions.[5] The reaction, discovered by Lev Aleksandrovich Chugaev, involves two bidentate this compound ligands chelating a central nickel ion.[12] This forms a stable, square planar complex, bis(dimethylglyoximato)nickel(II), which precipitates from the solution as a brilliant cherry-red solid.[6][7][12]

The overall balanced ionic equation for this reaction is: Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → --INVALID-LINK-- + 2H⁺(aq) [6][12][13]

The formation of hydrogen ions during the reaction necessitates careful pH control.[14] The precipitation is quantitative in a buffered solution with a pH between 5 and 9.[7][13] Below pH 5, the equilibrium shifts, favoring the dissolution of the complex.[7] To prevent interference from other metal ions like Fe(III) or Cr(III), which can form insoluble hydroxides in the buffered solution, a masking agent such as tartaric or citric acid is added. These agents form soluble complexes with the interfering ions, keeping them in solution.[7][14]

Experimental Protocol: Gravimetric Determination of Nickel

This section details a standard laboratory procedure for the quantitative analysis of nickel in a sample solution using this compound.

Reagents and Solutions

-

Nickel Sample Solution: An accurately weighed sample containing nickel, dissolved in acid.

-

Hydrochloric Acid (HCl): Dilute solution for pH adjustment.

-

Ammonia (B1221849) (NH₃) / Ammonium Hydroxide (NH₄OH): Dilute solution for pH adjustment.

-

1% this compound Solution: 1 g of this compound dissolved in 100 mL of 95% ethanol.[14]

-

Silver Nitrate (AgNO₃) Solution: For testing for the presence of chloride ions in washings.

Procedure

-

Sample Preparation: Accurately weigh the nickel-containing sample and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with deionized water in a beaker.

-

Masking of Interferences: Add tartaric or citric acid to the solution to complex any interfering ions, such as Fe(III).[14]

-

pH Adjustment: Make the solution slightly acidic (pH ≈ 5) using dilute hydrochloric acid.[7]

-

Precipitation:

-

Gently warm the solution to approximately 70-80 °C. Do not boil.[14]

-

Add the 1% ethanolic this compound solution. An excess is required to ensure complete precipitation.[14]

-

Slowly add dilute ammonia solution dropwise while stirring continuously until the solution is slightly alkaline and the red precipitate of bis(dimethylglyoximato)nickel(II) forms.[14]

-

-

Digestion: Keep the beaker on a water bath or hot plate at a gentle heat (60-80 °C) for 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.[7][13]

-

Cooling and Filtration:

-

Allow the beaker to cool to room temperature.

-

Test for complete precipitation by adding a few more drops of the this compound solution to the clear supernatant. No further precipitate should form.[7]

-

Filter the precipitate through a pre-weighed sintered glass crucible (G4) or ashless filter paper.[13]

-

-

Washing: Wash the precipitate with cold deionized water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃ solution).[7]

-

Drying and Weighing:

-

Dry the crucible containing the precipitate in an oven at 110-120 °C until a constant weight is achieved.

-

Cool the crucible in a desiccator before each weighing.

-

-

Calculation: The weight of the nickel in the original sample can be calculated from the weight of the dried [Ni(C₄H₇N₂O₂)₂] precipitate using the gravimetric factor (Weight of Ni / Molecular Weight of [Ni(C₄H₇N₂O₂)₂]).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric determination of nickel using this compound.

Caption: Workflow for the gravimetric determination of nickel.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. This compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. This compound Formula: Structure, Properties, and Uses [pw.live]

- 9. macsenlab.com [macsenlab.com]

- 10. This compound [chemeurope.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

- 13. Determination of ni dmg | DOCX [slideshare.net]

- 14. egyankosh.ac.in [egyankosh.ac.in]

Synthesis of Dimethylglyoxime from Butanone: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the synthesis of dimethylglyoxime (B607122) from butanone, tailored for researchers, scientists, and professionals in drug development. The document outlines the detailed reaction pathway, experimental protocols, and quantitative data associated with the synthesis.

Introduction

This compound (dmgH₂), a dioxime derivative of butane-2,3-dione, is a crucial chelating agent in analytical chemistry and coordination chemistry.[1][2] Its most prominent application lies in the selective precipitation and quantitative determination of metal ions such as nickel and palladium.[2][3][4][5] The synthesis from butanone (methyl ethyl ketone) is a well-established two-step process, involving the formation of an intermediate, biacetyl monoxime.[1][6][7] This guide details the procedural steps, reaction conditions, and expected yields for this synthesis.

Overall Reaction Pathway

The synthesis of this compound from butanone proceeds through two primary chemical transformations. First, butanone is converted to biacetyl monoxime via a nitrosation reaction. Subsequently, the biacetyl monoxime is oximated to yield the final product, this compound.

Caption: Overall reaction pathway for the synthesis of this compound from butanone.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound from butanone.[8]

Part A: Preparation of Biacetyl Monoxime from Butanone

This step involves the in-situ generation of ethyl nitrite, which then reacts with butanone in the presence of an acid catalyst to form the monoxime intermediate.

Reagents:

-

Sodium Nitrite (NaNO₂)

-

Ethanol (90%)

-

Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

Butanone (Methyl Ethyl Ketone), dried

-

Hydrochloric Acid (HCl, sp. gr. 1.19)

-

Anhydrous Copper Sulfate (for drying butanone)

Procedure:

-

Preparation of Ethyl Nitrite:

-

Prepare two solutions. Solution I: 620 g of sodium nitrite and 285 cc of 90% ethanol, diluted with water to a total volume of 2.5 L. Solution II: 255 cc of sulfuric acid and 210 g of alcohol, diluted with water to 2.5 L.

-

Generate ethyl nitrite gas by slowly adding Solution II to Solution I in a suitable gas generation apparatus.[8]

-

-

Nitrosation of Butanone:

-

In a 2-L three-necked flask equipped with a condenser, thermometer, and a gas inlet tube, place 620 g of dried butanone.

-

Add 40 cc of concentrated hydrochloric acid to the butanone.[8]

-

Warm the mixture to 40°C.

-

Bubble the generated ethyl nitrite gas through the butanone solution while maintaining the temperature between 40°C and 55°C.[6][8]

-

After the addition of ethyl nitrite is complete, distill the mixture to remove the alcohol formed during the reaction, until the liquid temperature reaches 90°C. The resulting crude product is biacetyl monoxime.[8]

-

Part B: Synthesis of this compound from Biacetyl Monoxime

The crude biacetyl monoxime is then converted to this compound by reacting it with sodium hydroxylamine monosulfonate.

Reagents:

-

Crude Biacetyl Monoxime (from Part A)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bisulfite (Technical)

-

Shaved Ice

-

Sodium Hydroxide (B78521) (NaOH)

Procedure:

-

Preparation of Sodium Hydroxylamine Monosulfonate:

-

In a 12-L crock, mix 5 kg of shaved ice and 569 g of sodium nitrite.

-

Stir in a suspension of sodium bisulfite (containing ~1.1 kg of available SO₂) in 750 cc of water.

-

Slowly add 150 cc of 10% sodium hydroxide solution, ensuring the temperature does not exceed 10°C.

-

Finally, add 1.2 kg of 20% sodium hydroxide solution, keeping the temperature below 25°C.[8]

-

-

Oximation Reaction:

-

Add the crude biacetyl monoxime solution from Part A to the freshly prepared sodium hydroxylamine monosulfonate solution.

-

Heat the mixture to 70°C for one hour with constant stirring.[6]

-

Cool the solution to 25-30°C. The this compound will precipitate as white crystals.

-

Filter the crystals and wash them with cold water until free of sulfate.[8]

-

The resulting product is pure white this compound, which typically does not require further recrystallization.[8]

-

Data Presentation

The following table summarizes the quantitative data associated with the synthesis process.

| Parameter | Step 1: Biacetyl Monoxime Synthesis | Step 2: this compound Synthesis | Overall Process |

| Reactants | Butanone, Ethyl Nitrite, HCl | Biacetyl Monoxime, Sodium Hydroxylamine Monosulfonate | Butanone |

| Temperature | 40 - 55°C[6][8] | 70°C (heating), 25-30°C (cooling)[6][8] | - |

| Yield (Biacetyl Monoxime) | 480 - 520 g (from 620 g butanone)[8] | - | - |

| Yield (this compound) | - | 540 - 575 g[6][8] | 46% (reported in one instance)[9] |

| Melting Point (°C) | 76.5 (recrystallized)[8] | 238 - 241[1][6][8] | 238 - 241 |

| Product Appearance | Deep orange-red solution[9] | White crystalline powder[1][8] | White powder |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for the two-part synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound [chemeurope.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Structure and Bonding of Dimethylglyoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (B607122) (dmgH₂), a dioxime derivative of butane-2,3-dione, is a chelating agent of significant interest in analytical and coordination chemistry. Its remarkable specificity for nickel(II) ions, forming a vibrant, insoluble red complex, has established it as a cornerstone of gravimetric analysis. This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, and physicochemical properties of this compound and its notable nickel(II) complex. Detailed experimental protocols for the synthesis of this compound and the gravimetric determination of nickel are presented, alongside a thorough analysis of the intramolecular and intermolecular forces that govern their behavior.

Molecular Structure and Bonding of this compound (dmgH₂)

This compound, with the chemical formula C₄H₈N₂O₂, is a white crystalline solid. The molecule consists of a four-carbon backbone derived from 2,3-butanedione (B143835), with two oxime functional groups (=NOH) attached to the central carbon atoms.

Intramolecular Bonding: The primary intramolecular forces are covalent bonds holding the atoms together. The molecule exhibits a planar or near-planar geometry.[1] The presence of the oxime groups allows for the existence of different stereoisomers, with the most stable being the anti-isomer, where the hydroxyl groups are on opposite sides of the C-C single bond. This configuration is stabilized by intramolecular hydrogen bonding between the oxygen atom of one oxime group and the hydrogen atom of the other.

Intermolecular Bonding: In the solid state, this compound molecules are held together by intermolecular hydrogen bonds, forming a polymeric structure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₈N₂O₂ |

| Molar Mass | 116.12 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 240–241 °C (decomposes) |

| Solubility in Water | Poorly soluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, acetone, and sodium hydroxide (B78521) solution. |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Crystallographic Data for this compound

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The following table summarizes key structural parameters.

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (central) | ~1.49 |

| C-N | ~1.29 |

| N-O | ~1.38 |

| C-C (methyl) | ~1.50 |

| C-C-N | ~115 |

| C-N-O | ~112 |

The Nickel(II) Dimethylglyoximate Complex

The reaction of this compound with nickel(II) ions in a neutral or slightly alkaline solution results in the formation of a bright red precipitate of nickel(II) dimethylglyoximate, [Ni(dmgH)₂].[2] This reaction is highly specific and is a cornerstone of qualitative and quantitative analysis for nickel.[2]

Structure and Bonding in the Nickel Complex

In the complex, two this compound molecules act as bidentate ligands, each donating two nitrogen atoms to the central nickel(II) ion. One proton is lost from each this compound molecule, resulting in the coordination of the monoanionic form, dmgH⁻. The nickel(II) ion adopts a square planar geometry.[3]

A key feature of the complex is the presence of strong intramolecular hydrogen bonds between the oxygen atoms of the two coordinated dmgH⁻ ligands. These hydrogen bonds contribute significantly to the exceptional stability of the complex. The overall structure forms a five-membered chelate ring.

Crystallographic Data for Nickel(II) Dimethylglyoximate

The structural parameters of the nickel(II) dimethylglyoximate complex have been extensively studied.

| Bond/Angle | Length (Å) / Angle (°) |

| Ni-N | ~1.85 - 1.90 |

| C-C (central) | ~1.46 |

| C-N | ~1.32 |

| N-O | ~1.35 |

| O-H···O | ~2.44 |

| N-Ni-N (bite) | ~80 |

| N-Ni-N (trans) | ~100 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3-butanedione and hydroxylamine (B1172632) hydrochloride.

Materials:

-

2,3-Butanedione (diacetyl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a beaker, dissolve hydroxylamine hydrochloride in a minimal amount of warm water.

-

In a separate beaker, prepare a solution of sodium hydroxide in water.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring to generate free hydroxylamine.

-

In a third beaker, dissolve 2,3-butanedione in ethanol.

-

Slowly add the ethanolic solution of 2,3-butanedione to the cold hydroxylamine solution with continuous stirring.

-

A white precipitate of this compound will begin to form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any unreacted starting materials and salts.

-

Dry the purified this compound. The product can be further purified by recrystallization from ethanol if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Gravimetric Determination of Nickel(II)

This protocol outlines the quantitative precipitation of nickel(II) ions using this compound.[4][5]

Materials:

-

A solution containing an unknown concentration of Ni²⁺ ions

-

1% (w/v) solution of this compound in ethanol

-

Dilute ammonia (B1221849) solution

-

Dilute hydrochloric acid

-

Beakers

-

Hot plate

-

Sintered glass crucible (pre-weighed)

-

Drying oven

-

Desiccator

Procedure:

-

Pipette a known volume of the nickel(II) solution into a beaker and dilute with distilled water.

-

Acidify the solution with a few drops of dilute hydrochloric acid.

-

Heat the solution to about 70-80 °C on a hot plate. Do not boil.

-

Slowly add the alcoholic solution of this compound to the warm nickel solution with constant stirring. An excess of the reagent is required to ensure complete precipitation.[5]

-

Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline and a red precipitate forms.[4][5]

-

Digest the precipitate by keeping the beaker on the hot plate for 30-60 minutes to allow for the formation of larger, more easily filterable particles.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

-

Dry the crucible containing the precipitate in a drying oven at 110-120 °C to a constant weight.

-

Cool the crucible in a desiccator before weighing.

-

From the weight of the [Ni(dmgH)₂] precipitate, calculate the concentration of nickel in the original solution.

Caption: Experimental workflow for the gravimetric determination of nickel.

Signaling Pathways and Logical Relationships

The chelation of nickel by this compound is a classic example of coordination chemistry principles. The logical relationship of the key bonding interactions in the [Ni(dmgH)₂] complex is illustrated below.

Caption: Coordination and hydrogen bonding in the Ni(dmgH)₂ complex.

Conclusion

This compound remains a vital reagent in chemistry, distinguished by its selective and quantitative reaction with nickel(II). The stability of the resulting complex is a direct consequence of its square planar geometry, the chelate effect, and strong intramolecular hydrogen bonding. The detailed structural data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals engaged in analytical chemistry, materials science, and drug development. A thorough understanding of the principles governing the structure and bonding of this compound and its metal complexes is essential for its effective application and for the development of new analytical methods and materials.

References

- 1. CN106543031B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Determination of ni dmg | DOCX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. people.bu.edu [people.bu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylglyoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylglyoxime (B607122) (DMG), a dioxime derivative of butane-2,3-dione, is an organic compound of significant interest in analytical and coordination chemistry.[1][2] Its chemical formula is CH₃C(NOH)C(NOH)CH₃, often abbreviated as dmgH₂ for the neutral form and dmgH⁻ for the anionic form.[1][3] First recognized for its high selectivity as a reagent for transition metals by Lev Aleksandrovich Chugaev, DMG has become an indispensable tool for the qualitative and quantitative analysis of metal ions, most notably nickel and palladium.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Physical Properties

This compound is a colorless or white crystalline solid.[4] It is generally odorless and exists as a white to off-white powder.[4][6][7] The crystal structure of this compound has been determined to be triclinic, with molecules forming chains linked by hydrogen bonds.[8][9]

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | C₄H₈N₂O₂ | [4][10] |

| Molar Mass | 116.120 g·mol⁻¹ | [1][3] |

| Appearance | White/Off-White Crystalline Powder | [1][4][6] |

| Melting Point | 240-241 °C (decomposes) | [1][3][11][12] |

| Density | 1.37 g/cm³ | [1][3] |

| Solubility in Water | Low / Insoluble | [1][3][4][13] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, ether, and pyridine. | [4][11][13] |

| pKa | 10.60 (at 25°C) | [14][15] |

| Vapor Pressure | 0.00069 mmHg | [16] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two oxime functional groups, which confer its ability to act as a weak acid and an exceptional chelating agent.[6][10]

Acidity

This compound is a dibasic acid, capable of losing one or both of its oxime protons to form the dmgH⁻ and dmg²⁻ anions, respectively.[9]

Coordination Chemistry

As a bidentate ligand, this compound uses the two nitrogen atoms of its oxime groups to coordinate with a single central metal ion, forming a stable five-membered ring structure known as a chelate.[4][10] This chelating ability is the foundation of its use in analytical chemistry.[10]

Reaction with Nickel: The most prominent reaction of this compound is with nickel(II) ions in a slightly ammoniacal solution. This reaction produces a vibrant, insoluble red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(dmgH)₂].[5][10] This reaction is highly sensitive and specific, making it a reliable method for both the qualitative detection and quantitative gravimetric analysis of nickel.[10][17][18] The exceptional stability of the nickel-DMG complex is attributed to its square planar geometry and strong intramolecular hydrogen bonds.[4]

The reaction is as follows: Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ (red precipitate) + 2H⁺[5][18]

Reaction with Other Metal Ions: this compound also forms precipitates with other metal ions. With palladium(II) in an acidic solution, it forms a yellow precipitate.[5][10] It can also be used to detect copper (blue precipitate), cobalt (brown precipitate), and bismuth (yellow precipitate).[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from butanone (methyl ethyl ketone) through a two-step process involving the formation of biacetyl monoxime as an intermediate.[1][19]

Methodology:

-

Preparation of Biacetyl Monoxime: Butanone is reacted with ethyl nitrite (B80452) in the presence of an acid catalyst (e.g., hydrochloric acid) to form biacetyl monoxime. The product can be isolated by distillation.[1][19]

-

Formation of this compound: The biacetyl monoxime is then reacted with a solution of sodium hydroxylamine (B1172632) monosulfonate. This compound crystallizes from the cold solution and can be collected by filtration.[1][19] The crystals are washed with cold water to remove any sulfate (B86663) impurities. The resulting product is typically a pure white solid that does not require further recrystallization.[19]

Gravimetric Determination of Nickel using this compound

This protocol outlines the quantitative precipitation of nickel from a solution.

Methodology:

-

Sample Preparation: A known weight of the nickel-containing sample is dissolved in an appropriate acid (e.g., nitric acid).[20][21] Any interfering ions, such as iron(III), are masked by adding citric or tartaric acid.[20][22] The solution is then diluted with distilled water.[23]

-

Precipitation: The solution is heated to approximately 60-80°C.[23][24] A 1% alcoholic solution of this compound is added, followed by the slow, dropwise addition of dilute ammonia (B1221849) solution until the solution is slightly alkaline (pH 5-9) and the characteristic red precipitate of nickel(II) bis(dimethylglyoximate) forms.[20][22][24]

-

Digestion of the Precipitate: The beaker containing the precipitate is placed on a water bath for about 30 minutes to encourage the formation of larger, more easily filterable particles.[22][25]

-

Filtration and Washing: The precipitate is collected by filtration through a pre-weighed sintered glass crucible or ashless filter paper.[22][23] The precipitate is washed with cold distilled water until the washings are free of chloride ions (tested with silver nitrate (B79036) solution).[21]

-

Drying and Weighing: The crucible with the precipitate is dried in an oven at 110-120°C until a constant weight is achieved.[24][25][26]

-

Calculation: The weight of the nickel in the sample can be calculated from the weight of the [Ni(C₄H₇N₂O₂)₂] precipitate using the gravimetric factor (mass of Ni / molar mass of Ni(dmgH)₂).[23]

Visualizations

Caption: Synthetic pathway of this compound.

Caption: Workflow for gravimetric determination of nickel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. testbook.com [testbook.com]

- 4. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 5. This compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 6. macsenlab.com [macsenlab.com]

- 7. This compound Formula: Structure, Properties, and Uses [pw.live]

- 8. journals.iucr.org [journals.iucr.org]

- 9. connectsci.au [connectsci.au]

- 10. nbinno.com [nbinno.com]

- 11. Dimethyl Glyoxime (DMG) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 12. 95-45-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound - CAMEO [cameo.mfa.org]

- 14. This compound CAS#: 95-45-4 [m.chemicalbook.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. This compound | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Before you continue to YouTube [consent.youtube.com]

- 18. byjus.com [byjus.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. egyankosh.ac.in [egyankosh.ac.in]

- 21. chemlab.truman.edu [chemlab.truman.edu]

- 22. Determination of ni dmg | DOCX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 25. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 26. scribd.com [scribd.com]

Dimethylglyoxime as a Bidentate Ligand: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylglyoxime (B607122) (dmgH₂), a dioxime derivative of diacetyl, is a highly specific and sensitive chelating agent that has been a cornerstone of analytical and coordination chemistry for over a century.[1] Its remarkable ability to form stable, brightly colored complexes with transition metals, most notably nickel, has established it as an indispensable reagent for qualitative and quantitative analysis.[2] As a bidentate ligand, dmgH₂ coordinates with metal ions through its two nitrogen atoms, forming stable five-membered chelate rings.[3] This guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its structural properties, the thermodynamics of complex formation, and its diverse applications. Detailed experimental protocols for the synthesis and analysis of its metal complexes are provided, alongside quantitative data and visual representations of key processes to support researchers in their scientific endeavors.

Introduction to this compound

This compound, with the chemical formula CH₃C(NOH)C(NOH)CH₃, is a white crystalline solid with low solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[4] It was first reported as a reagent for nickel detection by L. A. Chugaev in 1905.[2] The key to its function as a ligand lies in the two oxime groups, which contain nitrogen atoms with lone pairs of electrons available for donation to a metal center.[4]

Structure and Bonding

This compound typically acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atoms of its two oxime groups.[4] Upon deprotonation of one of the oxime protons, it forms a monoanionic ligand, dmgH⁻. Two of these dmgH⁻ ligands coordinate to a metal(II) ion, such as Ni(II) or Pd(II), to form a square planar complex.[2] A significant feature of these complexes is the presence of strong intramolecular hydrogen bonds between the oxygen atoms of the two coordinated dmgH⁻ ligands, which enhances their stability.[5]

Coordination Chemistry with Divalent Metal Ions

This compound forms stable complexes with several divalent transition metal ions, exhibiting a high degree of selectivity that is often dependent on the pH of the solution.

Nickel(II) Complexes

The reaction of this compound with nickel(II) ions in a neutral or slightly alkaline solution (pH 5-9) yields a characteristic bright raspberry or cherry-red precipitate of bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂].[6][7] This reaction is highly specific and is a standard method for the gravimetric and spectrophotometric determination of nickel.[8] The exceptional stability of the [Ni(dmgH)₂] complex is attributed to its square planar geometry, the chelate effect of the bidentate ligands, and the intramolecular hydrogen bonds that form a macrocyclic-like structure.[2]

Palladium(II) Complexes

Palladium(II) ions react with this compound in acidic solutions (pH 0.5-4) to form a yellow precipitate of bis(dimethylglyoximato)palladium(II), [Pd(dmgH)₂].[9] This difference in the optimal pH for precipitation allows for the selective separation of nickel and palladium from a mixture.[10]

Other Metal Complexes

This compound also forms complexes with other metal ions such as copper(II) and cobalt(II).[4][11] Copper(II) can form a soluble, brownish-green complex. Cobalt can form soluble complexes with this compound, which can interfere with nickel analysis if present in high concentrations, requiring the addition of a larger excess of the reagent.[7]

Quantitative Data

The stability and structural parameters of metal-dimethylglyoxime complexes are crucial for understanding their behavior and applications.

Physicochemical Properties of Metal-Dimethylglyoxime Complexes

| Property | Ni(dmgH)₂ | Pd(dmgH)₂ |

| Molar Mass ( g/mol ) | 288.91 | 338.66[12] |

| Appearance | Bright red solid[2] | Yellow solid[13] |

| Solubility in Water | Very low[5] | Insoluble |

| Melting Point (°C) | Decomposes >250 | Decomposes |

| Crystal System | Orthorhombic[5] | - |

Structural Data of Bis(dimethylglyoximato)nickel(II)

| Parameter | Value | Reference |

| Coordination Geometry | Square Planar | [2][5] |

| Ni-N Bond Length (Å) | ~1.85 | [5] |

| O···O Distance (Å) | ~2.44 | [5] |

| Intramolecular O-H···O Bond | Present | [5] |

Stability Constants

Experimental Protocols

Synthesis of Bis(dimethylglyoximato)nickel(II)

This protocol describes the preparation of the [Ni(dmgH)₂] complex.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (C₄H₈N₂O₂)

-

Ethanol (95%)

-

Ammonia (B1221849) solution (dilute)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Oven

Procedure:

-

Dissolve a known amount of NiCl₂·6H₂O in distilled water in a beaker.

-

In a separate beaker, prepare a 1% solution of this compound in 95% ethanol.[15]

-

Heat the nickel salt solution to approximately 70-80°C.[16]

-

Add the ethanolic this compound solution to the heated nickel solution. An excess of the reagent should be used.

-

Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A bright red precipitate will form.[15]

-

Digest the precipitate by keeping the beaker on a water bath for about 30 minutes to encourage the formation of larger, more easily filterable particles.[15]

-

Allow the solution to cool to room temperature.

-

Filter the precipitate using a pre-weighed sintered glass crucible or filter paper.[16]

-

Wash the precipitate with cold distilled water until the filtrate is free of chloride ions (test with AgNO₃ solution).[7]

-

Dry the precipitate in an oven at 110-120°C to a constant weight.[15][16]

Gravimetric Determination of Nickel

This protocol outlines the quantitative analysis of nickel in a sample.

Materials:

-

Unknown nickel sample

-

Hydrochloric acid (HCl, dilute)

-

1% this compound in ethanol

-

Ammonia solution (dilute)

-

Citric acid (if interfering ions like Fe³⁺ are present)

-

Sintered glass crucible (pre-weighed)

-

Filtration apparatus

-

Oven and desiccator

Procedure:

-

Accurately weigh a sample containing a known amount of the nickel-containing substance and dissolve it in a beaker with distilled water and a small amount of dilute HCl.

-

Dilute the solution to about 150 mL with distilled water.

-

If interfering ions are present, add a solution of citric acid.

-

Heat the solution to 70-80°C.[16]

-

Add a sufficient amount of 1% ethanolic this compound solution.

-

Slowly add dilute ammonia solution with constant stirring until the precipitation is complete and the solution is slightly ammoniacal.[16]

-

Digest the precipitate on a water bath for 30-60 minutes.

-

Allow the precipitate to cool and settle for about one hour.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold water until the washings are free of chloride.

-

Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved.[16]

-

Calculate the mass of nickel in the original sample based on the weight of the [Ni(dmgH)₂] precipitate (molar mass: 288.91 g/mol ; atomic mass of Ni: 58.69 g/mol ).

Spectrophotometric Determination of Nickel

This protocol is for the determination of trace amounts of nickel.

Materials:

-

Standard nickel solution (e.g., 10 ppm)

-

1% this compound solution in ethanol

-

Saturated bromine water (oxidizing agent)

-

Ammonia solution

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of nickel by diluting a stock solution to known concentrations in volumetric flasks.

-

To each standard solution and the unknown sample solution in separate volumetric flasks, add the reagents in the following order: this compound solution, bromine water, and then ammonia solution to develop the color.

-

Dilute each solution to the mark with distilled water and mix well.

-

Allow the color to develop for a fixed period, typically around 10 minutes.[17]

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max), which is approximately 445 nm, using a reagent blank as a reference.[8][17]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of nickel in the unknown sample by comparing its absorbance to the calibration curve.

Visualizations

Coordination of this compound with Nickel(II)

Caption: Coordination pathway of this compound with Ni(II).

Experimental Workflow for Gravimetric Analysis of Nickel

Caption: Workflow for the gravimetric determination of nickel.

Selective Precipitation of Ni(II) and Pd(II)

Caption: Selective precipitation of Palladium and Nickel ions.

Conclusion

This compound remains a vital and versatile bidentate ligand in the field of chemistry. Its high selectivity and the distinct characteristics of its metal complexes, particularly with nickel and palladium, ensure its continued importance in analytical procedures. The stability of these complexes, enhanced by the chelate effect and intramolecular hydrogen bonding, also makes them subjects of interest in coordination and materials chemistry. This guide has provided a detailed technical overview, including practical experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in leveraging the unique properties of this compound in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. scielo.br [scielo.br]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bis(this compound)palladium | C8H16N4O4Pd | CID 135539500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nickel this compound [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 17. egyankosh.ac.in [egyankosh.ac.in]

Reaction mechanism of Dimethylglyoxime with nickel ions

An In-depth Technical Guide on the Reaction Mechanism of Dimethylglyoxime (B607122) with Nickel Ions

Introduction

This compound (C₄H₈N₂O₂), often abbreviated as DMG or DMGH₂, is a highly selective organic reagent first reported by L. A. Chugaev in 1905 for the detection and quantification of nickel(II) ions.[1][2] The reaction between an aqueous solution of Ni²⁺ ions and an alcoholic solution of this compound in a neutral or slightly alkaline medium results in the formation of a distinct, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(DMG)₂].[1][2][3] This reaction is renowned for its high sensitivity and specificity, making it a cornerstone in classical qualitative and quantitative analytical chemistry, particularly for gravimetric and spectrophotometric analysis.[4][5] The exceptional stability of the resulting chelate complex is attributed to its unique structural features, including a square planar geometry and intramolecular hydrogen bonding.[3][6]

Reaction Mechanism and Stoichiometry

The reaction involves the chelation of a central nickel(II) ion by two molecules of the bidentate ligand, this compound. Each this compound molecule loses a proton from one of its oxime groups, acting as a singly charged anion (DMGH⁻). These two DMGH⁻ anions coordinate with the Ni²⁺ ion.

Overall Reaction:

The balanced ionic equation for the precipitation reaction is:

Ni²⁺(aq) + 2C₄H₈N₂O₂(aq) → Ni(C₄H₇N₂O₂)₂(s) + 2H⁺(aq)[2][7]

In this reaction, two this compound molecules (C₄H₈N₂O₂) coordinate to one nickel(II) ion, forming the insoluble precipitate Ni(C₄H₇N₂O₂)₂ and releasing two hydrogen ions.[7]

Role of pH

The pH of the solution is a critical factor governing the formation and stability of the nickel-dimethylglyoxime complex.[8]

-

Alkaline/Neutral Medium : The reaction is quantitatively successful in a solution buffered to a pH range of 5 to 9.[4][9] Optimal precipitation is often cited to occur in a slightly ammoniacal solution, with pH ranges of 5.8-11.0 or 9-12 being highly effective.[5][10][11][12] The alkaline conditions facilitate the deprotonation of the oxime group (-NOH) in this compound, allowing it to act as a chelating anion.[13][14] Ammonia (B1221849) or citrate (B86180) buffers are commonly used to maintain the required pH.[4][9]

-

Acidic Medium : In a strongly acidic medium (pH < 5), the precipitate dissolves.[4][9] The low pH suppresses the ionization of the weakly acidic this compound, and the equilibrium of the reaction shifts to favor the reactants (free Ni²⁺ ions).[13] The lone pairs on the nitrogen and oxygen atoms become protonated, preventing them from coordinating with the nickel ion.[13]

Caption: Logical flow of the nickel-dimethylglyoxime reaction.

Structure of the Nickel(II) Bis(dimethylglyoximate) Complex

The resulting [Ni(DMG)₂] complex is a coordination compound with distinct structural features that account for its high stability and insolubility.

-

Coordination Geometry : The nickel(II) ion is in a square planar geometry.[1][6]

-

Ligand Bonding : It is coordinated by two deprotonated this compound ligands (dmgH⁻). These ligands are bidentate, meaning they bind to the central metal ion through two donor atoms. In this case, the coordination occurs through the donation of electron pairs from the four nitrogen atoms of the two DMG molecules.[4][15]

-

Chelation and Stability : The bidentate nature of the ligands leads to the formation of two stable five-membered rings, a phenomenon known as the chelate effect, which enhances the complex's stability.[3]

-

Intramolecular Hydrogen Bonding : The structure is further stabilized by strong intramolecular hydrogen bonds between the oxygen atom of one DMG ligand and the hydroxyl hydrogen of the other.[3][6][15] This hydrogen bonding creates a larger macrocyclic-like structure, contributing significantly to the complex's stability and low solubility in water.[6]

Caption: Structure of the [Ni(DMG)₂] complex.

Quantitative Data Summary

The reaction is characterized by several key quantitative parameters that are crucial for its application in analytical chemistry.

| Parameter | Value | Conditions / Notes | Reference(s) |

| Stoichiometry (Ni²⁺:DMG) | 1:2 | Forms Ni(C₄H₇N₂O₂)₂ | [3][7] |

| Optimal pH Range | 5.0 - 9.0 | For quantitative precipitation (gravimetric). | [4][9] |

| 5.8 - 11.0 | For adsorption on naphthalene (B1677914) (spectrophotometric). | [10] | |

| 9.0 - 12.0 | For flotation separation (spectrophotometric). | [5][11] | |

| λmax (Absorbance) | ~445 nm | In the presence of an oxidizing agent (e.g., bromine, persulfate) for spectrophotometry. | [5][8][16] |

| 375 nm | For complex adsorbed on naphthalene and dissolved in chloroform. | [10] | |

| Molar Absorptivity (ε) | 3.2 x 10³ L·mol⁻¹·cm⁻¹ | At 375 nm for naphthalene/chloroform method. | [10] |

| Log Stability Constant (log β₂) | 17.6 ± 0.7 | Determined by thermal-lens spectrometry. | [17] |

Experimental Protocols

The reaction of nickel with this compound is the basis for well-established analytical procedures.

Protocol 1: Gravimetric Determination of Nickel

This method relies on the quantitative precipitation of nickel as [Ni(DMG)₂] and weighing the dried precipitate.

1. Sample Preparation:

-

Accurately weigh a sample containing a known amount of nickel and dissolve it in distilled water. If necessary, add a few mL of dilute hydrochloric acid to aid dissolution.[18]

-

Dilute the solution to an appropriate volume (e.g., 100-150 mL).

2. Precipitation:

-

Heat the solution to approximately 50-70°C. Do not boil.[19]

-

Add a 1% alcoholic solution of this compound in slight excess to ensure complete precipitation. A large excess should be avoided as DMG itself can precipitate in alcoholic solutions.[4][9]

-

Slowly add a dilute ammonia solution (e.g., 1:1 aqueous solution) dropwise with constant stirring until the solution is slightly alkaline and a scarlet red precipitate forms. The distinct smell of ammonia indicates sufficient addition.[18][20]

3. Digestion and Filtration:

-

Digest the precipitate by keeping the solution hot (on a water bath) for 30-60 minutes. This process encourages the formation of larger, more easily filterable crystals.[21]

-

Allow the solution to cool. Test the supernatant for complete precipitation by adding a few more drops of the DMG solution.

-

Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).[18]

4. Washing and Drying:

-

Wash the precipitate with cold distilled water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃).[4]

-

Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours until a constant weight is achieved.[18][21]

5. Calculation:

-

Calculate the weight of nickel in the original sample using the weight of the [Ni(DMG)₂] precipitate and the gravimetric factor (mass of Ni / molar mass of Ni(DMG)₂ = 0.2031).[14]

Protocol 2: Spectrophotometric Determination of Nickel

This method involves forming a colored nickel-DMG complex in solution and measuring its absorbance. An oxidizing agent is typically added to form a stable, colored Ni(III) or Ni(IV) complex that is soluble and absorbs strongly at ~445 nm.[16]

1. Preparation of Standard Solutions:

-

Prepare a stock solution of a known nickel concentration (e.g., 100 ppm) from a primary standard like ammonium (B1175870) nickel(II) sulfate.[16]

-

From the stock solution, prepare a series of working standards with varying nickel concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution.

2. Color Development:

-

Take a fixed volume of each standard solution (and the unknown sample) in separate volumetric flasks.

-

Add reagents in the following order, mixing after each addition:

- Citric acid solution (to prevent precipitation of iron hydroxides).[22]

- An oxidizing agent (e.g., bromine water or potassium persulfate).

- Concentrated ammonia solution until the desired pH is reached and the color of the oxidant disappears. Add a small amount in excess.[16]

- 1% this compound solution.[16]

-

Dilute to the mark with distilled water and mix well.

-

Allow the solution to stand for 5-10 minutes for full color development.[16]

3. Absorbance Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 445 nm.[16]

-

Use a reagent blank (containing all reagents except nickel) to zero the instrument.

-

Measure the absorbance of each standard and the unknown sample.

4. Data Analysis:

-

Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.

-

Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.

Caption: Workflow for spectrophotometric analysis of nickel.

References

- 1. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]

- 2. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

- 3. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. This compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 8. Nickel this compound [benchchem.com]

- 9. people.bu.edu [people.bu.edu]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. doubtnut.com [doubtnut.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. quora.com [quora.com]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 20. scribd.com [scribd.com]

- 21. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 22. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Dimethylglyoxime in Ethanol Versus Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of dimethylglyoxime (B607122) in two common laboratory solvents: ethanol (B145695) and water. Understanding the solubility characteristics of this compound is crucial for its various applications, including in analytical chemistry for the detection and quantification of nickel, and potentially in pharmaceutical contexts. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound demonstrates a significant difference between polar protic solvents like water and less polar organic solvents like ethanol. This disparity is primarily attributed to the molecular structure of this compound, which contains both polar hydroxyl groups and nonpolar methyl groups.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 0.063[1] |

| Ethanol | 25 | 4.2[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the widely used shake-flask method.

2.1. Materials and Equipment

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer or other suitable analytical instrument for quantification

-

Oven for drying

2.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of conical flasks containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the set temperature for a prolonged period (e.g., 12-24 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the filtrate. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask in an oven at a temperature below the decomposition point of this compound and weigh the residue.

-

Spectrophotometric Analysis: If this compound exhibits absorbance at a specific wavelength, its concentration can be determined using a UV-Vis spectrophotometer by comparing the absorbance to a standard calibration curve.

-

Chromatographic Analysis (e.g., HPLC): This method can provide highly accurate quantification by separating and detecting the analyte.

-

-

Data Analysis: Calculate the solubility in g/100 mL or other desired units based on the amount of this compound quantified in the known volume of the solvent.

2.3. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle this compound and solvents in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of this compound solubility.

This in-depth guide provides the essential information for understanding and determining the solubility of this compound in ethanol and water. The significant difference in solubility underscores the importance of solvent choice in the design of experiments and processes involving this compound. The provided experimental protocol offers a robust framework for obtaining reliable and accurate solubility data.

References

- 1. dravyom.com [dravyom.com]

- 2. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound - CAMEO [cameo.mfa.org]

- 5. Dimethyl Glyoxime (DMG) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. This compound | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

Coordination complexes of Dimethylglyoxime with transition metals

An In-depth Technical Guide to Coordination Complexes of Dimethylglyoxime (B607122) with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a dioxime derivative of diacetyl with the formula CH₃C(NOH)C(NOH)CH₃, is a highly versatile chelating agent in coordination chemistry.[1][2] Abbreviated as H₂dmg in its neutral form and Hdmg⁻ in its monoanionic ligand form, it was one of the first selective organic reagents to be applied in analytical chemistry.[1][3][4] It forms stable, often brightly colored, coordination complexes with a variety of transition metals, most notably nickel, palladium, and cobalt.[1] These complexes are not only of theoretical interest as models for enzymes and catalysts but also have significant practical applications ranging from gravimetric analysis and precious metal refining to catalysis and potential therapeutic uses.[1][5][6] This guide provides a comprehensive technical overview of the synthesis, structure, properties, and applications of these important coordination compounds.

Core Structure and Bonding Principles

The reaction of a divalent metal ion (M²⁺) with two equivalents of the dimethylglyoximate monoanion (Hdmg⁻) typically yields a neutral, square planar complex, M(Hdmg)₂. The stability and characteristic structure of these complexes are governed by two primary factors:

-

Chelation: The Hdmg⁻ ligand acts as a bidentate ligand, coordinating to the central metal ion through its two nitrogen atoms.[3] This forms a stable five-membered chelate ring, an effect that significantly enhances the thermodynamic stability of the complex.[3]

-

Intramolecular Hydrogen Bonding: The square planar arrangement is further stabilized by strong O-H···O hydrogen bonds formed between the oxime groups of the two opposing Hdmg⁻ ligands.[3][7] This feature locks the complex into a planar conformation and contributes to its low solubility in water.[3][8]

These structural features are critical to the properties and applications of metal-DMG complexes. The nature of the central metal ion (e.g., Ni²⁺, Cu²⁺, Pd²⁺) influences specific properties such as M-N bond lengths, electronic spectra, and the strength of the intramolecular hydrogen bonds.[9][10] For instance, stronger H-bonding contributes to the greater stability of Ni(Hdmg)₂ compared to Cu(Hdmg)₂.[7][9]

Diagram 1: General Structure of a Bis(dimethylglyoximato)metal(II) Complex.

Experimental Protocols

The synthesis of metal-DMG complexes is a staple of inorganic chemistry labs due to its reliability and the often striking visual results. The protocol for Bis(dimethylglyoximato)nickel(II), Ni(Hdmg)₂, is presented here as a representative example.

Protocol: Synthesis of Bis(dimethylglyoximato)nickel(II)

This procedure is adapted from multiple established methods for the gravimetric determination and synthesis of the Ni(Hdmg)₂ complex.[8][11][12][13]

Objective: To synthesize the Ni(Hdmg)₂ complex via precipitation from an aqueous solution of a Ni(II) salt.

Materials & Reagents:

-

Nickel(II) salt (e.g., NiCl₂·6H₂O or NiSO₄·(NH₄)₂SO₄·6H₂O).[11][12]

-

This compound (H₂dmg).[11]

-

Solvent for H₂dmg (e.g., absolute ethanol (B145695) or a 50:50 methanol-isopropanol mixture).[8][11]

-

Ammonium (B1175870) hydroxide (B78521) solution (e.g., 1:1 aqueous solution) to create an alkaline medium.[12][14]

-

Distilled water.[11]

-

Beakers, graduated cylinders, heating apparatus (water bath or hot plate), filtration apparatus (sintered glass crucible or filter paper), drying oven, desiccator.[12][13]

Procedure:

-

Prepare Nickel Solution: Dissolve a precisely weighed amount of the nickel(II) salt in distilled water in a beaker. A slight acidification with dilute HCl may be used if using nickel ammonium sulfate.[12] Heat the solution gently (e.g., to 50-60 °C).[8]

-

Prepare DMG Solution: In a separate beaker, prepare a 1% solution of this compound in the chosen alcohol solvent.[12]

-

Precipitation: Add the alcoholic DMG solution to the warm nickel salt solution.[12] Then, slowly add ammonium hydroxide solution dropwise while stirring continuously until the solution is alkaline (a distinct smell of ammonia (B1221849) should be present).[12][14] A voluminous, bright cherry-red precipitate of Ni(Hdmg)₂ will form immediately.[3][13]

-

Reaction: Ni²⁺ + 2 H₂dmg + 2 NH₄OH → [Ni(Hdmg)₂] (s) + 2 NH₄⁺ + 2 H₂O[13]

-

-

Digestion: Heat the mixture with the precipitate on a water bath at 60-80 °C for approximately 30-60 minutes.[8][14] This "digestion" process allows smaller crystals to dissolve and redeposit onto larger ones, resulting in a more easily filterable and purer product.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible (G3 or G4) or filter paper.[12] Wash the precipitate several times with distilled water to remove any soluble impurities.[8][14]

-

Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C for 1-2 hours until a constant weight is achieved.[8][14] The elevated temperature also helps to volatilize any excess, unreacted this compound.[8]

-

Final Steps: Cool the dried precipitate in a desiccator to prevent moisture absorption, and then weigh it to determine the yield.[13]

Diagram 2: Experimental Workflow for the Synthesis of Ni(Hdmg)₂.

Quantitative Data and Characterization

The characterization of transition metal-DMG complexes relies on a suite of analytical techniques. Spectroscopic and structural data provide insight into the bonding and geometry of these compounds.

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming the structure of M(Hdmg)₂ complexes.

-

Infrared Spectroscopy: Key vibrational bands are indicative of coordination. The strong C=N stretching vibration is observed around 1570 cm⁻¹.[11] The N-O stretching bands appear in the 1100-1250 cm⁻¹ region.[11] The formation of the M-N coordinate bond is confirmed by new bands in the far-IR region, typically between 400-550 cm⁻¹.[11] The O-H stretch associated with the intramolecular hydrogen bond is often broad and shifted to a lower frequency compared to a free O-H group.[15]

-

UV-Visible Spectroscopy: These complexes are often colored due to electronic transitions. For Ni(Hdmg)₂, an intense absorption peak around 574 nm is attributed to metal-to-ligand charge transfer (MLCT) transitions.[16] The position of these absorption bands is sensitive to the central metal ion.[10]

Table 1: Key IR Vibrational Frequencies (cm⁻¹) for M(Hdmg)₂ Complexes

| Vibration Mode | Ni(Hdmg)₂ | Pd(Hdmg)₂ | Pt(Hdmg)₂ |

|---|---|---|---|

| O-H Stretch (asymm.) | ~2240[15] | ~2964[15] | ~2934[15] |

| C=N Stretch | ~1572[11] | - | - |

| N-O Stretch (asymm.) | ~1240[11] | - | - |

| N-O Stretch (symm.) | ~1101[11] | - | - |

| Ni-N Stretch | ~520, ~429[11] | - | - |

Note: Data for Pd and Pt complexes are less commonly reported in introductory literature but have been studied computationally.[15]

Structural and Stability Data

X-ray crystallography provides definitive structural information, including bond lengths and angles. The stability of these complexes in solution is quantified by their stability constants (K), which reflect the equilibrium of the complex formation reaction.[17] Higher log K values indicate greater thermodynamic stability.[17]

Table 2: Selected Structural Parameters for M(Hdmg)₂ Complexes

| Metal (M) | M-N Bond Length (Å) | Geometry | Reference |

|---|---|---|---|

| Nickel(II) | ~1.912 (Calculated) | Square Planar | [15] |

| Copper(II) | - | Distorted Square Planar/Pyramidal | [18][19] |

| Palladium(II) | ~2.015 (Calculated) | Square Planar | [15] |

| Platinum(II) | ~2.000 (Calculated) | Square Planar |[15] |

Table 3: Stability Constants (log K) of Transition Metal-DMG Complexes

| Metal Ion | log K₁ | log K₂ | Medium | Reference |

|---|---|---|---|---|

| Ni(II) | - | - | 75% Dioxane-Water | [20] |

| Cu(II) | - | - | 75% Dioxane-Water | [20] |

| Co(II) | - | - | 75% Dioxane-Water | [20] |

| Zn(II) | - | - | 75% Dioxane-Water |[20] |

Note: Specific numerical values for stability constants are highly dependent on experimental conditions (solvent, temperature, ionic strength) and are best compared when measured under identical conditions.[17][20][21] The general stability trend for high-spin divalent metal ions often follows the Irving-Williams series.

Applications in Research and Development

The unique properties of metal-DMG complexes have led to their use in diverse scientific and industrial fields.

Analytical Chemistry

The most traditional and widespread application is in analytical chemistry.[2]

-

Gravimetric Analysis of Nickel: The quantitative precipitation of Ni²⁺ as the insoluble, brilliantly colored Ni(Hdmg)₂ complex is a classic and highly accurate method for determining nickel content.[4] The complex has a well-defined stoichiometry, is thermally stable, and has a high molecular weight, making it an excellent weighing form.[8]

-

Qualitative Detection: The formation of the cherry-red precipitate serves as a highly sensitive and specific spot test for the presence of Ni²⁺ ions, even at low concentrations.[3] This test is used to check for nickel release from alloys in items that contact the skin, such as jewelry, to identify potential causes of contact dermatitis.[2][3]

-

Palladium and Platinum Analysis: DMG is also used to precipitate palladium and platinum from acidic solutions, typically forming a yellow precipitate with Pd²⁺, allowing for their separation and quantification.[4][5]

Diagram 3: Qualitative Analysis Pathway for Nickel(II) Ions using DMG.

Catalysis

Cobalt-dimethylglyoxime complexes, known as cobaloximes , are of significant research interest.[22] They serve as important structural and functional models for Vitamin B₁₂ coenzymes.[22] Furthermore, cobaloximes have demonstrated impressive catalytic activity, particularly in the electrochemical and photochemical reduction of protons to produce hydrogen gas (H₂).[23][24] Their ability to facilitate electron transfer makes them promising candidates for catalysts in renewable energy systems.[23]

Drug Development and Medicinal Applications

While DMG complexes themselves are not primary drug candidates, the principles of their coordination chemistry are relevant to drug development. The field of medicinal inorganic chemistry often focuses on metal-based drugs, with platinum complexes like cisplatin (B142131) being among the most successful anticancer agents.[6][25] Research into functionalizing platinum complexes to improve tumor targeting and reduce side effects is an active area.[26] The stable, planar scaffold provided by ligands like Hdmg⁻ could conceptually be incorporated into more complex drug delivery systems or theranostic agents, which combine therapeutic and diagnostic functions.[26]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound: Structure, Uses & Safety Explained [vedantu.com]

- 4. This compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. Structural, Electronic, and Spectral Properties of Metal Dimethylglyoximato [M(DMG)2; M = Ni2+, Cu2+] Complexes: A Comparative Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. ijtsrd.com [ijtsrd.com]

- 18. connectsci.au [connectsci.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stability constants of mixed ligand complexes of transition metal ions. [wisdomlib.org]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Dichlorido(dimethylglyoximato-κ2 N,N′)(dimethylglyoxime-κ2 N,N′)cobalt(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. [Application of metal ions and their complexes in medicine II. Application of platina complexes in the treatment of tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Gravimetric Determination of Nickel using Dimethylglyoxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the gravimetric determination of nickel using dimethylglyoxime (B607122) (DMG), a highly selective and accurate analytical method. These notes and protocols are designed for use in research, quality control, and developmental settings where precise quantification of nickel is required.

Introduction

Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass to determine the amount of an analyte in a sample. The determination of nickel by precipitation with this compound is a classic and highly reliable gravimetric procedure. In this method, nickel(II) ions react with an alcoholic solution of this compound in a slightly alkaline or buffered acidic medium to form a voluminous, bright red precipitate of nickel dimethylglyoximate, Ni(C₄H₇N₂O₂)₂. This complex is then carefully collected, dried, and weighed. From the mass of the precipitate, the mass of nickel in the original sample can be calculated with a high degree of accuracy.[1]

The selectivity of this compound for nickel is a key advantage of this method. However, certain experimental conditions must be carefully controlled to ensure complete precipitation and to avoid interferences from other metal ions.

Chemical Principle

The reaction between nickel(II) ions and two molecules of this compound (DMG) results in the formation of a stable, neutral chelate complex. Each DMG molecule loses a proton from one of its oxime groups, and the nitrogen atoms of both oxime groups coordinate with the nickel ion. This results in a square planar complex that is insoluble in water.[2][3]

The overall reaction can be represented as:

Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂ (s) + 2 H⁺

The formation of the nickel dimethylglyoximate precipitate is pH-dependent. The precipitation is quantitative in a pH range of 5 to 9.[2] In strongly acidic solutions, the precipitate will not form due to the protonation of the this compound. In strongly alkaline solutions, the precipitation can also be incomplete. Therefore, the pH of the solution is typically controlled using a buffer system, such as an ammonia-ammonium chloride or a citrate (B86180) buffer.[2]

Data Presentation

The following tables summarize key quantitative data relevant to the gravimetric determination of nickel using this compound.

Table 1: Solubility of Nickel Dimethylglyoximate

| Solvent System | Temperature (°C) | Solubility (mol/L) |

| Ammonia (B1221849) Buffer | 25 | Varies with pH (see Figure 1) |

| Acetate + Ammonia Buffer | 25 | Varies with pH (see Figure 1) |

| Citrate + Acetate + Ammonia Buffer | 25 | Varies with pH (see Figure 1) |

| Water | 25 | Insoluble[3][4] |

| Ethanol (B145695) | 25 | Soluble[4] |

Table 2: Optimal pH Range for Precipitation

| pH Range | Observation | Reference |

| 5 - 9 | Quantitative precipitation | [2][6] |

| < 5 | Incomplete precipitation due to protonation of DMG | [2] |

| > 9 | Potential for incomplete precipitation |

Table 3: Accuracy and Precision of the Gravimetric Method

| Parameter | Typical Value | Notes |

| Accuracy | ||

| Recovery | > 99.5% | The gravimetric method is considered one of the most accurate analytical methods available.[1] |

| Precision | ||

| Relative Standard Deviation (RSD) | < 0.5% | With proper technique, high precision can be achieved. |

Note: While specific validation data with certified reference materials for this exact method are not extensively published, the gravimetric determination of nickel with this compound is widely recognized as a primary analytical method with high accuracy and precision.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the gravimetric determination of nickel.

Preparation of Reagents

-

1% (w/v) this compound Solution: Dissolve 1.0 g of this compound in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Ammonia Solution (1:1): Carefully mix equal volumes of concentrated ammonium (B1175870) hydroxide (B78521) and deionized water under a fume hood.

-

Hydrochloric Acid (1:1): Carefully add a volume of concentrated hydrochloric acid to an equal volume of deionized water under a fume hood.

Sample Preparation

-

Accurately weigh a sample containing 30-40 mg of nickel into a 400 mL beaker.

-

Dissolve the sample in approximately 20 mL of 1:1 hydrochloric acid. Gentle heating may be necessary.

-

If the sample contains iron, add 5-10 mL of a tartaric acid solution (10% w/v) to prevent the precipitation of iron(III) hydroxide.

-

Dilute the solution to approximately 200 mL with deionized water.

Precipitation of Nickel Dimethylglyoximate

-

Heat the sample solution to 70-80 °C.

-

Slowly add approximately 20 mL of the 1% this compound solution to the hot sample solution while stirring continuously.

-

Slowly, and with constant stirring, add 1:1 ammonia solution dropwise until the solution is slightly alkaline (a faint odor of ammonia should be present). A red precipitate of nickel dimethylglyoximate will form.

-

Digest the precipitate by keeping the beaker on a steam bath for at least one hour to promote the formation of larger, more easily filterable crystals.

-

Allow the beaker to cool to room temperature.

Filtration and Washing

-

Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight.

-

Filter the supernatant liquid through the weighed crucible using gentle suction.

-

Wash the precipitate in the beaker with several small portions of cold deionized water, transferring the washings to the crucible.

-